N-[(2Z)-6-chloro-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxypropanamide
Description
N-[(2Z)-6-chloro-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxypropanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzothiazole core, which is known for its diverse biological activities and chemical reactivity.
Properties
IUPAC Name |
N-[6-chloro-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-3-phenoxypropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O3S/c1-2-25-13-11-23-17-9-8-15(21)14-18(17)27-20(23)22-19(24)10-12-26-16-6-4-3-5-7-16/h3-9,14H,2,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQUXULHUPMCFCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)CCOC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-6-chloro-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxypropanamide typically involves multiple steps, starting from commercially available precursors. One common method involves the condensation of 6-chloro-1,3-benzothiazole-2-amine with 3-phenoxypropanoic acid under acidic conditions to form the intermediate. This intermediate is then reacted with 2-ethoxyethyl chloride in the presence of a base such as potassium carbonate to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Chlorination
The 6-chloro substituent is introduced via electrophilic substitution. Benzothiazole’s aromatic ring is activated toward electrophilic attack due to sulfur and nitrogen atoms. The reaction mechanism involves:
-
Chlorine activation : Chlorine gas (Cl₂) or chlorinating agents (e.g., SOCl₂) generate the electrophilic chloronium ion.
-
Electrophilic attack : The chloronium ion reacts with the benzothiazole ring at position 6, followed by deprotonation to form the chlorinated derivative.
Reagents/Conditions : Cl₂ gas, FeCl₃ catalyst, dichloromethane solvent.
Propanamide Formation
The propanamide group is synthesized by reacting an amine group (from the benzothiazole) with propanoyl chloride. This involves:
-
Nucleophilic acyl substitution : The amine attacks the carbonyl carbon of propanoyl chloride, forming an intermediate amide.
-
Base-mediated deprotonation : A base (e.g., pyridine) neutralizes the HCl byproduct, stabilizing the reaction .
Reagents/Conditions : Propanoyl chloride, pyridine, dichloromethane or acetonitrile solvent .
Ylidene Group Formation
The (2Z)-ylidene group is formed via condensation reactions, such as a Wittig reaction, which ensures stereospecific double bond formation. For example:
-
Ylide generation : A phosphorus ylide (e.g., from triphenylphosphine and aldehydes) reacts with a carbonyl compound.
-
Condensation : The ylide attacks the carbonyl group, forming a double bond with Z-configuration due to steric factors.
Electrophilic Substitution (Chlorination)
Mechanism :
-
Electrophilic activation : Cl₂ reacts with FeCl₃ to generate Cl⁺.
-
Electrophilic attack : The benzothiazole ring directs Cl⁺ to position 6.
-
Deprotonation : Loss of H⁺ forms the chlorinated product.
Reactivity : The benzothiazole ring’s electron-rich nature enhances reactivity toward electrophilic substitution.
Amide Bond Formation
Mechanism :
-
Nucleophilic attack : The amine attacks the carbonyl carbon of propanoyl chloride.
-
Intermediate formation : A tetrahedral intermediate forms.
-
Deprotonation : Pyridine removes the acidic proton, expelling Cl⁻ and forming the amide .
Ylidene Group Formation
Mechanism :
-
Ylide formation : Triphenylphosphine reacts with an aldehyde to form a ylide.
-
Attack on carbonyl : The ylide attacks a ketone or aldehyde, forming a double bond.
-
Stereocontrol : Z-configuration arises from steric factors during bond formation.
Key Reagents and Conditions
Analytical Data
1H NMR (DMSO-d6) :
-
Propanamide : δ 2.05 (m, 2H-CH₂), δ 3.45 (m, 2H-CH₂N)
-
Benzothiazole : δ 7.25–7.55 (m, aromatic protons)
IR Spectroscopy :
-
Amide : Strong absorption at ~1650 cm⁻¹ (C=O stretch).
-
C-Cl : Sharp peak at ~550 cm⁻¹.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that compounds similar to N-[(2Z)-6-chloro-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxypropanamide exhibit significant antimicrobial properties. For instance, benzothiazole derivatives have shown efficacy against a range of bacterial strains, suggesting that this compound may also possess similar activity due to its structural characteristics .
Anticancer Potential
The compound's structure suggests potential as an anticancer agent. Research has highlighted that benzothiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In silico studies have shown promising results regarding its interaction with targets involved in cancer progression, such as kinases and other signaling molecules .
Anti-inflammatory Effects
In addition to antimicrobial and anticancer properties, there is growing interest in the anti-inflammatory potential of benzothiazole derivatives. Molecular docking studies suggest that these compounds can interact with enzymes involved in inflammatory pathways, such as lipoxygenases . This mechanism could position this compound as a candidate for treating inflammatory diseases.
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial activity of various benzothiazole derivatives against Staphylococcus aureus and Escherichia coli. Among the tested compounds, those structurally related to this compound demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Case Study 2: Anticancer Activity
In a recent investigation into novel anticancer agents, derivatives similar to this compound were synthesized and tested against various cancer cell lines. The results indicated significant cytotoxic effects with IC50 values in the low micromolar range, supporting further exploration into their mechanisms of action .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-[(2Z)-6-chloro-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxypropanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-N-(2-ethoxyethyl)-3-pyridazinecarboxamide
- 6-chloro-N-cyclohexyl-N-ethyl-3-pyridazinecarboxamide
- 6-chloro-N-(3-isoxazolyl)-3-pyridazinecarboxamide
Uniqueness
N-[(2Z)-6-chloro-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxypropanamide stands out due to its unique benzothiazole core, which imparts distinct chemical and biological properties
Biological Activity
Chemical Structure
The compound features a benzothiazole core , which is known for its diverse biological activities. The presence of the chloro and ethoxyethyl substituents enhances its reactivity and potential interactions with biological targets.
Molecular Formula
The molecular formula of the compound is .
The biological activity of N-[(2Z)-6-chloro-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxypropanamide primarily involves its interaction with specific enzymes and receptors in biological systems. The benzothiazole moiety can bind to various molecular targets, modulating their activity and leading to significant biological effects.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, benzothiazole derivatives have been shown to possess antibacterial and antifungal activities. Studies suggest that this compound may also exhibit similar effects due to its structural characteristics.
Anticancer Potential
Benzothiazole derivatives have been investigated for their anticancer properties. Preliminary studies on related compounds suggest that they can induce apoptosis in cancer cells through various pathways, including the inhibition of cell proliferation and induction of cell cycle arrest.
Enzyme Inhibition
The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For example, some benzothiazole derivatives have been reported to inhibit protein kinases, which play crucial roles in cell signaling and cancer progression.
Summary of Biological Activities
| Activity Type | Potential Effects | References |
|---|---|---|
| Antimicrobial | Inhibits growth of bacteria and fungi | |
| Anticancer | Induces apoptosis in cancer cells | |
| Enzyme Inhibition | Inhibits protein kinases |
Case Study 1: Antibacterial Activity
In a study examining the antibacterial properties of benzothiazole derivatives, it was found that compounds similar to this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated strong potential for development as antimicrobial agents.
Case Study 2: Anticancer Efficacy
Another study focused on a series of benzothiazole derivatives demonstrated that these compounds could effectively inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of N-[(2Z)-6-chloro-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxypropanamide to improve yield and purity?
- Methodological Answer : Employ statistical experimental design (e.g., factorial or response surface methodology) to systematically evaluate variables such as reaction temperature, solvent polarity, and catalyst concentration. For example, fractional factorial designs can reduce the number of experiments while identifying critical parameters affecting yield . Reaction intermediates should be monitored via HPLC or LC-MS to detect side products early and adjust conditions (e.g., quenching competing pathways) .
Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : Use a combination of NMR (¹H, ¹³C, and 2D techniques like COSY/HSQC) to confirm stereochemistry at the (2Z)-benzothiazol-2-ylidene moiety. IR spectroscopy can validate functional groups (e.g., C=O stretching at ~1680 cm⁻¹ for the propanamide). High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy, while X-ray crystallography resolves ambiguities in tautomeric forms or crystal packing .
Q. How should researchers design stability studies under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability testing using ICH Q1A guidelines. Prepare buffer solutions across pH 1–10 and incubate samples at 25°C, 40°C, and 60°C. Monitor degradation via UV-Vis spectroscopy and LC-MS to identify hydrolytic (amide bond cleavage) or oxidative pathways. Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life under standard storage conditions .
Advanced Research Questions
Q. What computational strategies can predict the compound’s reactivity in novel reaction systems?
- Methodological Answer : Apply density functional theory (DFT) to model transition states and identify electrophilic/nucleophilic sites. For example, calculate Fukui indices to predict regioselectivity in substitution reactions. Pair this with molecular dynamics simulations to study solvent effects on reaction pathways. Integrate quantum mechanics/molecular mechanics (QM/MM) for enzyme-binding studies if investigating biological activity .
Q. How can researchers resolve contradictions in observed biological activity across cell-based assays?
- Methodological Answer : Standardize assay conditions (e.g., cell line origin, serum concentration) to minimize variability. Use orthogonal assays (e.g., fluorescence-based vs. colorimetric) to confirm target engagement. For inconsistent IC₅₀ values, evaluate membrane permeability (via PAMPA assays) or metabolic stability (microsomal incubation) to distinguish intrinsic activity from pharmacokinetic limitations .
Q. What advanced separation techniques are suitable for isolating stereoisomers or degradation products?
- Methodological Answer : Employ chiral chromatography (e.g., Chiralpak® columns with amylose/cyclodextrin phases) or capillary electrophoresis for enantiomer separation. For polar degradation products, use hydrophilic interaction liquid chromatography (HILIC) coupled with charged aerosol detection (CAD). Simulated moving bed (SMB) systems enable scalable purification in continuous flow .
Q. How can AI-driven tools enhance reaction optimization for derivatives of this compound?
- Methodological Answer : Train machine learning models on historical reaction data (e.g., solvents, catalysts, yields) to predict optimal conditions for synthesizing analogs. Platforms like ICReDD’s reaction path search algorithms combine quantum chemical calculations with experimental feedback to prioritize high-yield routes. Automated robotic systems (e.g., Chemspeed®) can validate predictions in parallel .
Data Analysis and Validation
Q. What statistical methods are recommended for analyzing dose-response relationships in pharmacological studies?
- Methodological Answer : Use nonlinear regression (e.g., sigmoidal curve fitting) to calculate EC₅₀/IC₅₀ values. Apply bootstrap resampling to estimate confidence intervals. For multiplexed data (e.g., multi-target inhibition), employ principal component analysis (PCA) or partial least squares regression (PLS) to deconvolute synergistic/antagonistic effects .
Q. How should researchers validate the compound’s mechanism of action in complex biological systems?
- Methodological Answer : Combine genetic knockdown (CRISPR/Cas9) with chemical proteomics (e.g., activity-based protein profiling) to confirm target specificity. Use isotopic labeling (e.g., ¹³C-glucose tracing) to track metabolic perturbations in treated cells. Cross-validate findings with in vivo models (e.g., zebrafish xenografts) to assess translatability .
Tables for Key Parameters
| Parameter | Analytical Method | Reference |
|---|---|---|
| Stereochemical purity | Chiral HPLC with AD-H column | |
| Thermal stability | TGA-DSC (5°C/min, N₂ atmosphere) | |
| LogP (lipophilicity) | Shake-flask method (octanol/water) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
